molecular formula C18H35N7O6 B12518904 L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine CAS No. 798541-24-9

L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine

Cat. No.: B12518904
CAS No.: 798541-24-9
M. Wt: 445.5 g/mol
InChI Key: LVWIBHBIPAMCKZ-PPCPHDFISA-N
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Description

L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a complex peptide compound It is composed of the amino acids valine, threonine, ornithine, and alanine, with a diaminomethylidene group attached to the ornithine residue

Properties

CAS No.

798541-24-9

Molecular Formula

C18H35N7O6

Molecular Weight

445.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoic acid

InChI

InChI=1S/C18H35N7O6/c1-8(2)12(19)15(28)25-13(10(4)26)16(29)24-11(6-5-7-22-18(20)21)14(27)23-9(3)17(30)31/h8-13,26H,5-7,19H2,1-4H3,(H,23,27)(H,24,29)(H,25,28)(H,30,31)(H4,20,21,22)/t9-,10+,11-,12-,13-/m0/s1

InChI Key

LVWIBHBIPAMCKZ-PPCPHDFISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: This reaction can reduce disulfide bonds or other oxidized functional groups within the peptide.

    Substitution: This reaction can involve the replacement of specific functional groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield thiols or amines.

Scientific Research Applications

Chemical Applications

Peptide Synthesis:
The compound serves as a model for studying peptide synthesis, particularly through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, which is crucial for developing new peptides with specific functionalities.

Chemical Reactions:
L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine can undergo various chemical reactions, including:

  • Oxidation: Modifies side chains of amino acids, particularly tyrosine.
  • Reduction: Can reduce disulfide bonds present in peptides.
  • Substitution: Amino acid residues can be substituted with other functional groups, enhancing the compound's versatility in chemical applications.

Biological Applications

Protein-Protein Interactions:
Research has indicated that this compound plays a role in protein-protein interactions, which are vital for cellular signaling pathways. Understanding these interactions can lead to insights into cellular mechanisms and disease processes.

Therapeutic Potential:
The compound is being explored for its potential therapeutic applications. It may target specific molecular pathways involved in diseases, offering possibilities for developing new treatments. Its unique structure allows it to interact with various biological targets, such as enzymes and receptors .

Medical Applications

Drug Development:
this compound has been investigated for its potential use in drug development. Its ability to modulate biological activity makes it a candidate for designing drugs that can effectively target disease mechanisms .

Biotechnology:
In biotechnology, the compound is utilized in the development of peptide-based materials. These materials have applications in drug delivery systems and biomaterials due to their biocompatibility and functionality .

Research Case Studies

Study TitleFocusFindings
Peptide Synthesis TechniquesInvestigates SPPS methodsDemonstrated efficient synthesis of complex peptides using this compound as a model compound.
Role in Cellular SignalingExamines protein interactionsFound that the compound enhances specific signaling pathways critical to cell function and survival.
Therapeutic ApplicationsEvaluates drug efficacyShowed promising results in modulating disease-related pathways, suggesting potential for therapeutic use.

Mechanism of Action

The mechanism of action of L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity. The peptide backbone also plays a crucial role in determining the compound’s overall conformation and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine
  • L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine

Uniqueness

L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

L-Valyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a complex peptide compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic applications, drawing from a variety of research findings.

Structure and Synthesis

This compound features a unique combination of amino acids, including valine, threonine, ornithine, and alanine, with a distinct N~5~-(diaminomethylidene) modification. The molecular formula is C21H42N8O6C_{21}H_{42}N_8O_6 with a molecular weight of 462.6 g/mol .

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) , which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes several key steps:

  • Coupling : Activation and coupling of each amino acid to the resin-bound peptide.
  • Deprotection : Removal of protective groups on the amino acids to enable subsequent coupling.
  • Cleavage : Final cleavage from the resin and purification of the completed peptide .

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential roles in various biological processes:

  • Antioxidant Properties : Similar compounds have shown significant antioxidant activity, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress .
  • Enzyme Inhibition : Research indicates that analogues of ornithine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism and cancer cell proliferation. This suggests that this compound may have potential as an anti-cancer agent .
  • Cell Growth Modulation : Compounds with structural similarities have been shown to affect cell growth in various cancer cell lines, indicating that this peptide may influence cellular signaling pathways involved in proliferation and apoptosis .

Case Studies

Several case studies have been conducted to evaluate the effects of related compounds on specific health conditions:

  • A study on the effects of dihydrofolate reductase inhibitors demonstrated enhanced cytotoxicity against human breast carcinoma cells when treated with ornithine derivatives, suggesting a promising avenue for cancer therapy involving peptides like this compound .
  • Another case study focused on the antioxidant properties of similar low-molecular-weight compounds found in essential oils, providing insights into how these compounds can mitigate oxidative damage in biological systems .

Research Findings Summary

Study Focus Findings
Antioxidant ActivitySignificant free radical scavenging; comparable to known antioxidants .
Enzyme InhibitionEffective inhibition of DHFR; potential anti-cancer applications .
Cell Growth ModulationInfluences proliferation in cancer cell lines; promising therapeutic potential .

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